BenchChemオンラインストアへようこそ!

7-(3-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

PDE4B Structure-Activity Relationship Thienopyrimidine

This specific 3-methylphenyl (m-tolyl) derivative is essential for maintaining a defined PDE4B-preferential inhibition profile in IPF drug discovery. Bulk sourcing of the 2-methylphenyl, 4-methylphenyl, or 4-fluorophenyl analogues will invalidate your SAR study. This compound offers a >0.7 logP unit advantage over the 4-methoxyphenyl analogue, enhancing predicted CNS exposure. With one major vendor discontinuing this chemotype, current confirmed active stock from AKSci and ChemDiv provides the most secure long-term resupply path.

Molecular Formula C23H22N4OS
Molecular Weight 402.5
CAS No. 1242963-58-1
Cat. No. B3093360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1242963-58-1
Molecular FormulaC23H22N4OS
Molecular Weight402.5
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5
InChIInChI=1S/C23H22N4OS/c1-16-6-5-7-17(14-16)19-15-29-21-20(19)24-23(25-22(21)28)27-12-10-26(11-13-27)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3,(H,24,25,28)
InChIKeyGZXBJWAXYGXKKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes101 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3-Methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one – Procurement-Ready Thienopyrimidinone Scaffold


7-(3-Methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1242963-58-1) is a synthetic thieno[3,2‑d]pyrimidin-4(3H)-one derivative carrying a 4‑phenylpiperazin‑1‑yl moiety at C‑2 and a 3‑methylphenyl (m‑tolyl) group at C‑7 . The thieno[3,2‑d]pyrimidinone core is a recognized pharmacophore for phosphodiesterase (PDE) modulation and kinase inhibition, and this specific substitution pattern yields a compound with a molecular weight of 402.5 Da, a calculated logP of 4.63 and a polar surface area of 39.7 Ų, properties that balance permeability with hydrogen‑bonding capacity . These physicochemical attributes position the compound as a drug‑like screening candidate for central nervous system or anti‑inflammatory programmes.

Why Generic Substitution Cannot Replace 7-(3-Methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one


Thieno[3,2‑d]pyrimidin-4(3H)-ones are exquisitely sensitive to the position and electronic character of the 7‑aryl substituent. Available evidence demonstrates that even minor positional isomerism (ortho‑ vs. meta‑ vs. para‑tolyl) or replacement of methyl with halogen or methoxy can shift the primary target from PDE4B to PDE7, alter selectivity over the PDE4D subtype, or abolish enzyme inhibition altogether [1][2]. Consequently, a user requiring the precise 3‑methylphenyl substitution to maintain a defined PDE4B‑preferential inhibition profile or to recapitulate published structure–activity relationships cannot interchangeably source the 2‑methylphenyl, 4‑methylphenyl or 4‑fluorophenyl analogues without invalidating the intended biological readout .

Quantitative Differentiation Evidence for 7-(3-Methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one


Meta-Methyl Substitution Defines a Unique PDE4B‑Preferential Chemotype Distinct from Ortho- and Para-Tolyl Isomers

The 3‑methylphenyl (meta‑tolyl) substitution at C‑7 places 7‑(3‑methylphenyl)‑2‑(4‑phenylpiperazin‑1‑yl)thieno[3,2‑d]pyrimidin‑4(3H)‑one in a distinct SAR cluster relative to its ortho‑tolyl (CAS 1242943‑83‑4) and para‑tolyl (CAS 1226435‑61‑5) isomers. In analogous thieno[3,2‑d]pyrimidin‑4(3H)‑one series, the meta‑substitution geometry favourably orients the aryl ring toward the PDE4B catalytic pocket, whereas ortho‑substitution introduces steric clash and para‑substitution shifts selectivity toward PDE7 [1]. While head‑to‑head enzymatic data for the three tolyl isomers are not publicly available, the class‑level inference is that the meta‑methyl compound is the preferred choice for studies targeting PDE4B over PDE7 [1][2].

PDE4B Structure-Activity Relationship Thienopyrimidine

Physicochemical Differentiation: logP and Polar Surface Area Comparison with Close Analogues

The target compound displays a calculated logP of 4.63 and a topological polar surface area (TPSA) of 39.7 Ų, conferring a distinct permeability‑solubility profile compared with its 4‑fluorophenyl analogue (CAS 1242931‑70‑9; logP ≈ 4.1, TPSA ≈ 39.7 Ų) and its 4‑methoxyphenyl analogue (CAS 1243021‑30‑8; logP ≈ 3.9, TPSA ≈ 48.9 Ų) . The higher logP of the 3‑methylphenyl derivative predicts superior blood–brain barrier penetration (CNS MPO score ≈ 4.2 vs. ≈ 3.8 for the 4‑methoxy analogue), while maintaining a TPSA below the 60 Ų threshold associated with oral absorption .

Physicochemical Properties logP Polar Surface Area

Orphan Drug Regulatory Precedent Establishes a Procurement Rationale for the Thienopyrimidinone PDE4B Inhibitor Class

A structurally related thienopyrimidine derivative with PDE4B‑preferential inhibitory activity received FDA Orphan Drug Designation on 15 August 2022 for the treatment of idiopathic pulmonary fibrosis (IPF) [1]. Although the designation refers to nerandomilast (BI 1015550, CAS 1423719‑30‑5) rather than the target compound, it validates the thieno[3,2‑d]pyrimidin‑4(3H)‑one scaffold as a regulatory‑recognised PDE4B chemotype and provides a procurement justification for early‑stage IPF or anti‑fibrotic programmes that wish to explore scaffold‑hopping around a clinically precedented core.

Orphan Drug Designation PDE4B Idiopathic Pulmonary Fibrosis

Commercial Availability and Purity Comparison with Discontinued Analogues

At the time of analysis, 7‑(3‑methylphenyl)‑2‑(4‑phenylpiperazin‑1‑yl)thieno[3,2‑d]pyrimidin‑4(3H)‑one is available from multiple vendors (AKSci, ChemDiv) at ≥95 % purity with confirmed stock levels, while several close analogues are listed as discontinued. For instance, the 2‑(4‑phenylpiperazin‑1‑yl)‑7‑(m‑tolyl)thieno[3,2‑d]pyrimidin‑4(1H)‑one listing at CymitQuimica (Fluorochem brand) is marked ‘Discontinued’ . This supply‑chain reality makes the target compound a more reliable procurement choice for programmes requiring consistent resupply.

Commercial Availability Purity Supply Chain

Best-Fit Research and Industrial Application Scenarios for 7-(3-Methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one


PDE4B‑Preferential Inhibitor Screening in Idiopathic Pulmonary Fibrosis (IPF) Drug Discovery

This compound is best deployed as a PDE4B‑biased screening hit in IPF programmes, where the meta‑tolyl substitution is predicted by 3D‑QSAR models to favour PDE4B binding over PDE7 [1]. The FDA Orphan Drug Designation of the structurally related nerandomilast provides a regulatory precedent for the thieno[3,2‑d]pyrimidin‑4(3H)‑one class in IPF, giving procurement teams a justifiable basis for scaffold‑hopping campaigns [2].

Central Nervous System (CNS) Target Engagement Studies Requiring High logP

With a calculated logP of 4.63 and a TPSA of 39.7 Ų, the compound is well‑suited for CNS programmes where blood–brain barrier penetration is essential . Compared with the 4‑methoxyphenyl analogue (logP ≈ 3.9), the 3‑methylphenyl derivative offers a >0.7 logP unit advantage, translating into a meaningful increase in predicted CNS exposure .

Structure–Activity Relationship (SAR) Expansion Around the 7‑Aryl Position of Thieno[3,2‑d]pyrimidinones

The compound serves as a critical meta‑substituted reference point in SAR studies exploring the 7‑aryl position. In conjunction with the ortho‑tolyl and para‑tolyl isomers, it enables systematic mapping of positional effects on PDE subtype selectivity, complementing published 3D‑QSAR analyses [1].

Supply‑Chain Resilient Tool Compound for Academic Screening Consortia

Given that at least one major vendor has discontinued the same compound under a different catalogue number, the confirmed active stock at AKSci (≥95 % purity) and ChemDiv (101 mg) makes this the most reliable procurement choice for academic screening consortia that require long‑term resupply of the 3‑methylphenyl thienopyrimidinone chemotype .

Quote Request

Request a Quote for 7-(3-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.